Boc-D-Arg(Mtr)-OH
Description
Significance of Arginine in Peptide Structure and Function
Arginine, a proteinogenic amino acid, is distinguished by its guanidinium (B1211019) group on the side chain. This group is positively charged at physiological pH, rendering arginine one of the most basic amino acids. This positive charge is fundamental to many biological processes, enabling arginine residues in peptides and proteins to engage in electrostatic interactions with negatively charged molecules such as DNA, RNA, and acidic residues of other proteins. These interactions are vital for protein folding, enzyme catalysis, and molecular recognition.
The incorporation of arginine, and specifically its D-isomer, can influence the proteolytic stability and conformational properties of a peptide. The use of D-amino acids can confer resistance to enzymatic degradation, a desirable attribute for therapeutic peptides.
Overview of Protecting Group Strategies in Peptide Synthesis
The chemical synthesis of peptides is a complex undertaking that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups.
During peptide bond formation, the carboxylic acid of one amino acid is activated to react with the amino group of another. To ensure that the reaction proceeds in the desired manner, all other reactive functionalities, such as the alpha-amino group of the activated amino acid and any reactive side chains, must be protected. Without these protecting groups, a chaotic mixture of products would result from uncontrolled polymerization and side-chain modifications. For arginine, the guanidino side chain is highly nucleophilic and requires robust protection.
Modern peptide synthesis relies on the concept of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. This allows for the selective deprotection of specific sites on a growing peptide chain, enabling complex modifications like branching or cyclization.
A quasi-orthogonal system involves protecting groups that are removed by different reagents or conditions, but the selectivity may not be absolute, requiring careful optimization of reaction conditions. The combination of the Boc group (acid-labile) for the N-terminus and the Mtr group (also acid-labile, but requiring stronger acid for removal) for the arginine side chain in Boc-D-Arg(Mtr)-OH is a classic example used in Boc-based synthesis strategies.
Role of Protecting Groups in Preventing Side Reactions
Positioning of this compound within Boc Chemistry
The Boc protecting group strategy was one of the earliest and most influential methods developed for solid-phase peptide synthesis (SPPS).
In Boc-SPPS, the peptide is assembled on a solid support (resin). The N-terminal Boc group of the growing peptide chain is removed with a moderately strong acid, typically trifluoroacetic acid (TFA). The next Boc-protected amino acid is then coupled to the newly liberated N-terminus. This cycle of deprotection and coupling is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
The Mtr group on this compound is designed to be stable to the repetitive TFA treatments used for N-terminal Boc group removal. peptide.com However, it is readily cleaved during the final strong acid cleavage step. peptide.com While effective, the Mtr group is known to be somewhat less stable than other arginine protecting groups like Pbf, which is more commonly used in the alternative Fmoc-SPPS strategy. chempep.com
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or peptide fragments. In this approach, the protected amino acids are coupled in solution, and the resulting protected peptide is isolated and purified after each step. This compound can also be utilized in solution-phase synthesis, where its solubility and reactivity are key considerations. google.com For instance, it has been used in the solution-phase synthesis of leuprolide intermediates. google.com
Compound Data
| Property | Value | Source |
| IUPAC Name | (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | nih.gov |
| Molecular Formula | C21H34N4O7S | nih.gov |
| Molecular Weight | 486.6 g/mol | nih.gov |
| CAS Number | 200122-49-2 | nih.govarctomsci.com |
| Appearance | White to slight yellow to beige powder | sigmaaldrich.com |
| Application | Peptide synthesis | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHJRGYWGPJSD-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651179 | |
| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200122-49-2 | |
| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies of Boc D Arg Mtr Oh and Its Precursors
Synthesis of Boc-Protected Amino Acids
The protection of amino acid functional groups is a cornerstone of peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function due to its stability under various conditions and its straightforward removal under specific acidic conditions. google.com
Methods for N-α-Boc Protection of Arginine
The introduction of the Boc group onto the α-nitrogen of arginine is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.de This reaction is generally performed in a mixed solvent system, such as tert-butanol (B103910) and water, and requires a base to facilitate the reaction. thieme-connect.de The choice of base and reaction conditions can be optimized to ensure high yields and prevent side reactions. The trifunctional nature of arginine, with its α-amino, carboxyl, and guanidino groups, necessitates careful control of pH to ensure selective acylation at the α-amino position. thieme-connect.de
A general procedure involves dissolving arginine in an aqueous basic solution, followed by the addition of Boc₂O, often dissolved in an organic solvent like tert-butanol or dioxane. thieme-connect.de The reaction mixture is stirred, typically at room temperature, until the protection is complete. Post-reaction workup involves acidification to precipitate the product, which can then be isolated and purified. researchgate.net Crystallization is a common method for purification, yielding the Boc-protected amino acid as a stable, storable solid. researchgate.net
| Reagent/Condition | Purpose/Observation | Common Examples |
| Boc Source | Introduces the tert-butyloxycarbonyl protecting group. | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent System | Dissolves reactants and facilitates the reaction. | Dioxane/water, THF/water, t-Butanol/water |
| Base | Deprotonates the α-amino group for nucleophilic attack. | Sodium hydroxide, Triethylamine (TEA) |
| Purification | Isolates the pure Boc-amino acid. | Crystallization, Chromatography |
This table summarizes common reagents and conditions for the N-α-Boc protection of amino acids.
Introduction of the Mtr Side-Chain Protecting Group
The guanidino group of arginine is highly basic and nucleophilic, requiring protection to prevent side reactions during peptide synthesis, such as acylation or lactam formation. thieme-connect.de The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile sulfonyl-type protecting group developed for this purpose. google.com It is introduced onto one of the ω-nitrogens of the guanidino group. nih.gov
The synthesis involves reacting an α-amino protected arginine, such as Boc-Arg-OH, with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) in the presence of a base. google.com The Mtr group offers a balance of stability to the conditions of peptide coupling and lability for final deprotection. While stable to the basic conditions used for Fmoc group removal, the Mtr group can be cleaved under moderately strong acidic conditions, typically a mixture of trifluoroacetic acid (TFA) and a scavenger like thioanisole (B89551). google.comnih.gov The presence of multiple electron-donating methyl and methoxy (B1213986) groups on the benzene (B151609) ring facilitates this acid-catalyzed cleavage. chemimpex.com
The lability of sulfonyl-based arginine protecting groups is a critical factor in their selection. The Mtr group is considered more labile than older groups like tosyl (Tos) but less labile than more modern groups such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). This intermediate lability can be advantageous in specific synthetic strategies.
| Protecting Group | Relative Cleavage Rate | Typical Cleavage Conditions |
| Tos (Tosyl) | Slowest | Strong acid (e.g., HF) |
| Mtr | Moderate | TFA / Thioanisole |
| Pmc | Fast | Dilute TFA |
| Pbf | Fastest | Dilute TFA |
This table provides a comparative overview of common sulfonyl-based protecting groups for the arginine side chain.
Stereoselective Synthesis of D-Amino Acid Derivatives
The synthesis of Boc-D-Arg(Mtr)-OH requires the starting material to be the D-enantiomer of arginine. D-amino acids, often termed "unnatural" amino acids, are valuable components in medicinal chemistry as they can enhance the metabolic stability of peptide-based drugs. nih.gov The stereoselective synthesis of these D-enantiomers can be achieved through several methods.
One of the most efficient and widely used industrial methods is enzymatic resolution . This approach often utilizes a racemic mixture of a derivatized amino acid, such as N-acetyl-DL-arginine. An enantioselective enzyme, like a D-aminoacylase, can selectively hydrolyze the N-acetyl group from the D-enantiomer, leaving the L-enantiomer unchanged. The resulting free D-amino acid can then be separated from the N-acetyl-L-amino acid.
A more advanced version of this technique is Dynamic Kinetic Resolution (DKR) . In DKR, the enzymatic resolution is coupled with an in-situ racemization of the starting material. researchgate.netresearchgate.net For instance, a racemic amino acid amide can be subjected to a D-selective aminopeptidase, which hydrolyzes the D-amide to the D-amino acid. nih.govnih.gov Simultaneously, a racemase enzyme converts the remaining L-amino acid amide back into the racemic mixture, allowing for a theoretical yield of 100% for the desired D-enantiomer. nih.govresearchgate.net
Other chemical methods for stereoselective synthesis include the use of chiral auxiliaries or asymmetric catalysis. For example, asymmetric hydrogenation of a prochiral precursor or stereoselective alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary can yield enantiomerically enriched D-amino acids. researchgate.netmdpi.com These methods provide direct access to the desired stereoisomer without the need for resolving a racemic mixture.
| Synthesis Method | Principle | Key Features |
| Classical Resolution | Separation of diastereomeric salts formed with a chiral resolving agent. | Traditional method, can be labor-intensive. |
| Enzymatic Resolution | Enantioselective enzymatic conversion of one enantiomer in a racemic mixture. nih.gov | High selectivity, mild conditions. |
| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution and in-situ racemization of the substrate. researchgate.netresearchgate.net | Can achieve >50% yield, highly efficient. |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to create a specific stereocenter. researchgate.netmdpi.com | Direct synthesis of the desired enantiomer. |
This table outlines key methodologies for the stereoselective synthesis of D-amino acid derivatives.
Application of Boc D Arg Mtr Oh in Peptide Elongation Strategies
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a widely utilized technique where a peptide chain is assembled sequentially while one end is covalently attached to an insoluble polymeric support, or resin. peptide2.comnih.gov This methodology allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis process. nih.goviris-biotech.de The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is one of the classical approaches in SPPS. nih.govpeptide.com In this method, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle by treatment with a moderate acid like trifluoroacetic acid (TFA). peptide2.comnih.gov Side-chain protecting groups, such as the Mtr group on arginine, are designed to be stable to these conditions but are cleaved at the end of the synthesis using a strong acid like hydrogen fluoride (B91410) (HF). nih.govpeptide.compeptide.com
Boc-D-Arg(Mtr)-OH is specifically employed in Boc-based SPPS to incorporate a D-arginine residue. The use of the D-enantiomer is often strategic, aiming to enhance the resulting peptide's stability against enzymatic degradation or to modulate its biological activity.
The core of peptide elongation in SPPS is the formation of an amide (peptide) bond between the free Nα-amino group of the resin-bound peptide and the carboxyl group of the incoming protected amino acid, in this case, this compound. peptide2.com This reaction, known as the coupling reaction, must be highly efficient to ensure a high yield of the desired full-length peptide. peptide2.com
To facilitate the formation of the peptide bond, the carboxyl group of this compound must be activated. This is achieved using various coupling reagents. Common combinations of reagents and the general conditions used for these reactions are detailed below.
Carbodiimides with Additives: A prevalent method involves the use of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an activating additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide2.comwisdomlib.orgekb.eg The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable active ester by HOBt. This active ester then reacts with the free amine on the peptide-resin to form the peptide bond. The use of HOBt is crucial as it helps to suppress racemization and other side reactions. peptide2.com A typical solvent for these reactions is N,N-dimethylformamide (DMF). wisdomlib.orgekb.eg The base N,N-diisopropylethylamine (DIEA) is often added to neutralize the protonated amine on the resin and to facilitate the reaction. nih.gov
Phosphonium (B103445) and Uronium/Guanidinium (B1211019) Salts: More advanced coupling reagents include phosphonium salts like Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium/guanidinium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide2.comnih.gov These reagents react with the Boc-amino acid in the presence of a base (e.g., DIEA) to form an active ester in situ, which then rapidly acylates the resin-bound amine. peptide2.comnih.gov HBTU, often used with HOBt, is known for its high efficiency and is a common choice for coupling sterically hindered amino acids, including arginine derivatives. nih.govgoogle.com
The table below summarizes common coupling reagent systems used in Boc SPPS.
| Coupling Reagent System | Components | Typical Solvent | Base | Key Features |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide, 1-Hydroxybenzotriazole | DMF, CH₂Cl₂/DMF | DIEA, DMAP (catalytic) | Widely used, cost-effective, byproduct (DIC-urea) is soluble. peptide2.comwisdomlib.orgekb.eg |
| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1-Hydroxybenzotriazole | DMF | DIEA | High coupling efficiency, rapid reaction times, suitable for difficult couplings. peptide2.comnih.govgoogle.com |
Achieving near-quantitative coupling at every step is paramount for the successful synthesis of long peptides. Several factors can be optimized to enhance the coupling efficiency of this compound:
Reagent Excess: Using an excess of the protected amino acid and coupling reagents (typically 2-4 equivalents relative to the resin loading) drives the reaction towards completion. nih.goviris-biotech.de
Reaction Time: While many couplings are complete within 1-2 hours, sterically hindered couplings, such as those involving arginine derivatives, may require extended reaction times. iris-biotech.de Monitoring the reaction using a qualitative test like the Kaiser test (ninhydrin test) can confirm the completion of the coupling by detecting any remaining free primary amines. ekb.egpeptide.com
Solvent Choice: The choice of solvent is critical for solvating the peptide-resin and the reagents. DMF is a common choice due to its excellent solvating properties for both the resin and the reagents. wisdomlib.orgekb.eg In some cases, solvent mixtures like DMF/CH₂Cl₂ are used. wisdomlib.org
Temperature: While most SPPS couplings are performed at room temperature, slightly elevated temperatures (e.g., 35-40°C) can sometimes increase the rate and efficiency of difficult couplings. iris-biotech.de
A significant advancement in SPPS is the use of microwave irradiation to accelerate chemical reactions. wisdomlib.orgekb.eg Microwave-assisted coupling can dramatically reduce reaction times from hours to minutes. wisdomlib.orgekb.egmdpi.com For the coupling of this compound, applying microwave energy can enhance the reaction kinetics, which is particularly beneficial for overcoming the steric hindrance associated with the bulky Mtr protecting group and the arginine side chain itself. ekb.eg Studies have shown successful coupling of Fmoc-Arg(Mtr)-OH using microwave irradiation with DIC/HOBt activation, a technique directly applicable to the Boc-protected equivalent. wisdomlib.orgekb.eg The power and duration of the microwave irradiation are carefully controlled to prevent side reactions or degradation of the peptide. wisdomlib.orgmdpi.com
The choice of solid support (resin) is a critical parameter in Boc SPPS. The resin must be chemically stable to the repeated cycles of TFA deprotection and the coupling conditions, but allow for the efficient cleavage of the final peptide under strong acid conditions. biosynth.com
For Boc chemistry, the most common resins are based on a polystyrene matrix cross-linked with divinylbenzene. biosynth.com The linkage between the peptide and the resin is designed to be stable to the TFA used for Boc group removal but cleavable by HF.
Merrifield Resin: This is a chloromethylated polystyrene resin, one of the original supports used in SPPS. The first amino acid is attached via an ester bond that is cleavable by HF. biosynth.com
PAM Resin (Phenylacetamidomethyl): PAM resin is considered an improvement over the Merrifield resin for Boc SPPS. biosynth.com The PAM linker provides greater stability of the peptide-resin bond to the repetitive TFA treatments, minimizing premature cleavage and loss of peptide chains during the synthesis. biosynth.com This enhanced acid stability makes it a preferred choice for the synthesis of longer peptides. biosynth.com
MBHA Resin (p-Methylbenzhydrylamine): When the desired peptide has a C-terminal amide instead of a carboxylic acid, MBHA resin is the standard choice in Boc chemistry. biosynth.com The final cleavage with HF releases the peptide as a C-terminal amide. biosynth.com
This compound is compatible with these standard Boc-SPPS resins. The initial amino acid is first attached to the resin, and then the peptide chain is elongated, with this compound being added at the appropriate step in the sequence.
| Resin Type | Linker Type | Final Cleavage Reagent | C-Terminal Product | Key Features |
| Merrifield | Chloromethyl | HF | Carboxylic Acid | Original SPPS resin; can be less stable to repeated TFA treatment. biosynth.com |
| PAM | Phenylacetamidomethyl | HF | Carboxylic Acid | Linker of choice for Boc-peptides; offers enhanced stability to TFA. biosynth.com |
| MBHA | p-Methylbenzhydrylamine | HF | Amide | Standard resin for producing peptide amides in Boc SPPS. biosynth.com |
The fundamental principle of SPPS is the sequential, one-by-one addition of protected amino acids to build the peptide chain. peptide2.comiris-biotech.de The process for incorporating this compound into a growing peptide chain on the resin follows a well-defined cycle:
Deprotection: The Nα-Boc group of the terminal amino acid on the peptide-resin is removed by treatment with TFA (typically 25-50% in dichloromethane (B109758), DCM). peptide2.compeptide.com
Neutralization: After deprotection, the resulting N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized to the free amine, usually with a tertiary base like DIEA. peptide.com
Coupling: The incoming this compound is activated with a coupling reagent (e.g., DIC/HOBt or HBTU) and added to the resin to react with the free amine, forming a new peptide bond. peptide2.compeptide.com
Washing: After the coupling reaction, the resin is thoroughly washed with various solvents (e.g., DMF, DCM) to remove all excess reagents and soluble byproducts before proceeding to the next cycle. iris-biotech.depeptide.com
This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired sequence. peptide.com The Mtr protecting group on the D-arginine side chain remains intact throughout these cycles until the final cleavage step. sigmaaldrich.com
Optimization of Coupling Efficiency
Resin Compatibility in Boc SPPS
Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS), also known as classical synthesis, involves the stepwise elongation of a peptide chain in a homogenous liquid medium. Unlike solid-phase synthesis where the growing peptide is anchored to a resin, solution-phase methods allow for the isolation and purification of intermediate peptide fragments at various stages. polypeptide.com This provides opportunities to characterize intermediates and remove byproducts, which can be advantageous for large-scale production or the synthesis of highly pure peptides. polypeptide.com
The choice of protecting groups is crucial in this approach. This compound is frequently utilized within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. peptide.com The Mtr group, an arylsulfonyl derivative, effectively shields the highly basic guanidino function of arginine, preventing side reactions during coupling steps. google.com Its removal typically requires strong acidic conditions, which are applied at the final deprotection stage, ensuring its stability throughout the chain assembly. nih.gov The synthesis strategy may involve the sequential addition of single amino acid residues or the coupling of pre-synthesized peptide fragments. google.com
Segment Condensation Approaches
Segment condensation is a powerful strategy within solution-phase synthesis where smaller, protected peptide fragments are independently synthesized and then coupled together to form a larger peptide. polypeptide.com This approach can enhance efficiency, particularly for long sequences, by allowing for parallel synthesis of fragments and simplifying the purification of the final product compared to a stepwise synthesis of the entire sequence. polypeptide.com
The use of this compound is exemplified in the synthesis of complex peptides like leuprolide, a gonadotropin-releasing hormone agonist. google.com In one documented synthesis, a protected tetrapeptide fragment, Boc-D-Leu-Leu-Arg(Mtr)-Pro-NHEt, was prepared by coupling a dipeptide acid with a dipeptide amine. google.com Specifically, the fragment Boc-D-Leu-Leu-OH was coupled with Arg(Mtr)-Pro-NHEt. google.com This reaction highlights the role of this compound as a precursor to the arginine-containing fragment. The coupling was promoted by the activating agent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base. google.com
Table 1: Example of Segment Condensation using an Arg(Mtr)-Containing Fragment
| Parameter | Details | Reference |
| Reactant 1 | Boc-D-Leu-Leu-OH | google.com |
| Reactant 2 | Arg(Mtr)-Pro-NHEt | google.com |
| Coupling Agent | HBTU | google.com |
| Base | Triethylamine | google.com |
| Solvent | Anhydrous DMF | google.com |
| Temperature | 40°C | google.com |
| Product | Boc-D-Leu-Leu-Arg(Mtr)-Pro-NHEt | google.com |
| HPLC-based Yield | 60% (crude) | google.com |
This method allows for the creation of a key intermediate which, after the removal of the Nα-Boc group, can be further elongated to complete the synthesis of the target peptide. google.comgoogle.com
Continuous Flow Synthesis
Continuous flow synthesis represents a significant advancement in chemical manufacturing, including peptide synthesis, offering improved reaction control, efficiency, and scalability over traditional batch processes. google.comslideshare.net In this methodology, solutions of reactants are continuously pumped and mixed in a reactor, such as a microreactor or a packed column, where the reaction occurs. google.com The residence time in the reactor is precisely controlled to ensure complete reaction. google.com
This compound has been successfully incorporated into peptides using continuous flow systems. A notable application is the synthesis of the dipeptide fragment Boc-Arg(Mtr)-Pro-NHEt, an intermediate in the production of leuprolide. google.comgoogle.com In this process, solutions of Boc-Arg(Mtr)-OH, the coupling agent HBTU, H-Pro-NHEt·HCl, and a base were premixed and then fed into a continuous flow reactor. google.comgoogle.com The reaction proceeds rapidly under these conditions, yielding the desired product with very high efficiency and in a short amount of time. google.comgoogle.com This approach minimizes the potential for side reactions and simplifies process automation. google.com
Table 2: Continuous Flow Synthesis of Boc-Arg(Mtr)-Pro-NHEt
| Parameter | Details | Reference |
| Reactant 1 | Boc-Arg(Mtr)-OH | google.comgoogle.com |
| Reactant 2 | H-Pro-NHEt·HCl | google.comgoogle.com |
| Coupling Agent | HBTU | google.comgoogle.com |
| Base | Triethylamine | google.comgoogle.com |
| Solvent | Dimethylacetamide (DMAC) | google.comgoogle.com |
| Temperature | 50°C | google.comgoogle.com |
| Residence Time | 1.1 minutes | google.comgoogle.com |
| Product | Boc-Arg(Mtr)-Pro-NHEt | google.comgoogle.com |
| HPLC-based Yield | 99% (crude) | google.comgoogle.com |
The successful application in continuous flow systems underscores the utility of this compound as a robust building block for modern, efficient peptide manufacturing processes. google.com
Deprotection and Cleavage Mechanisms of Boc D Arg Mtr Oh in Peptides
Boc Group Deprotection
The Boc group is a widely used temporary protecting group for the α-amino group of amino acids in peptide synthesis due to its stability to most bases and nucleophiles, yet its lability under acidic conditions. wikipedia.orgorganic-chemistry.org This differential stability allows for an orthogonal protection strategy, for instance, when base-labile groups like Fmoc are used elsewhere in the molecule. organic-chemistry.org
The standard method for Boc group removal is acidolysis, most commonly employing neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgbzchemicals.comfishersci.co.uk The mechanism involves protonation of the Boc group's carbonyl oxygen by the strong acid. bzchemicals.comcommonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. bzchemicals.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to release the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt) and carbon dioxide gas. bzchemicals.comcommonorganicchemistry.com Due to the generation of CO2, these reactions should not be performed in a closed system. commonorganicchemistry.com
While TFA is highly effective, other acids like formic acid can also be used, though they may offer a less favorable balance of deprotection efficiency and side reaction prevention. researchgate.net The choice of acid and its concentration can be tailored to the specific requirements of the peptide sequence and other protecting groups present. uwec.edu For example, 50% TFA in DCM is a common condition for routine Boc deprotection during SPPS cycles. peptide.com
Table 1: Common Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 50%) | Highly efficient, most common reagent. wikipedia.orgbzchemicals.comfishersci.co.uk |
| Hydrochloric Acid (HCl) | In an organic solvent like dioxane | An alternative to TFA. uwec.edu |
| Formic Acid | - | Less acidic than TFA, may result in slower deprotection and different side reaction profiles. researchgate.net |
A critical aspect of Boc deprotection is the generation of the highly reactive tert-butyl cation. organic-chemistry.orgbzchemicals.comacsgcipr.org This electrophilic species can alkylate nucleophilic residues within the peptide chain, leading to undesirable and often irreversible modifications. organic-chemistry.orgacsgcipr.org Amino acids with susceptible side chains include tryptophan, tyrosine, methionine, and cysteine. bzchemicals.compeptide.com
To mitigate this, "scavengers" are added to the cleavage cocktail. thermofisher.com These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the peptide residues. thermofisher.com By trapping the cation, they prevent it from reacting with the peptide. thermofisher.com Common scavengers include:
Thioanisole (B89551): Often used to prevent alkylation of tryptophan. wikipedia.org
Anisole: Another effective scavenger for trapping carbocations. wikipedia.org
1,2-Ethanedithiol (EDT): A potent scavenger, particularly for preventing t-butylation. thermofisher.com
Triethylsilane: Can increase yields and reduce reaction times by efficiently scavenging carbocations. wikipedia.org
The choice and combination of scavengers are crucial for obtaining a high purity of the final peptide product. acs.org
Acidolytic Removal (e.g., TFA, Formic Acid)
Mtr Side-Chain Deprotection
The Mtr group is an acid-labile protecting group for the guanidino function of arginine. peptide.compeptide.com Its removal is generally more challenging than that of the Boc group, often requiring stronger acidic conditions or prolonged reaction times. peptide.comnih.gov
The Mtr group is susceptible to cleavage by strong acids. peptide.com While it can be removed with high concentrations of TFA (typically 95%), the reaction can be slow, especially when multiple Mtr-protected arginine residues are present in the peptide. peptide.compeptide.comnih.gov To facilitate cleavage, a scavenger such as thioanisole is often included in the TFA cocktail. peptide.compeptide.com
For peptides where Mtr removal with TFA is inefficient, stronger acid systems can be employed. sigmaaldrich.com These include:
Trifluoromethanesulfonic acid (TFMSA): A very strong acid capable of cleaving the Mtr group. nih.gov
Trimethylsilyl bromide (TMSBr): In conjunction with a base like thioanisole in TFA, TMSBr can achieve rapid and clean deprotection of multiple Arg(Mtr) residues, often in as little as 15 minutes. sigmaaldrich.com This method has also been shown to suppress sulfonation side reactions.
Table 2: Reagents for Mtr Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | High concentration (e.g., 95%) with scavengers | Can be slow, especially for multiple Arg(Mtr) residues. peptide.comnih.gov |
| Trifluoromethanesulfonic acid (TFMSA) | - | A stronger acid alternative to TFA. nih.gov |
| Trimethylsilyl bromide (TMSBr) | With thioanisole/TFA at 0°C | Provides rapid and clean deprotection. sigmaaldrich.com |
The kinetics of Mtr group cleavage are a significant factor in peptide synthesis. thermofisher.com The reaction is notably slower than the removal of more modern arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comnih.gov Prolonged exposure to strong acids required for complete Mtr deprotection can lead to the degradation of the peptide product. peptide.comsigmaaldrich.com This is a particular concern for long peptides or those containing multiple arginine residues, where incomplete deprotection is a common problem. peptide.compeptide.com Monitoring the deprotection progress by HPLC is often recommended to find a balance between complete Mtr removal and minimizing peptide degradation. sigmaaldrich.compeptide.com
During the acidic cleavage of the Mtr group, reactive sulfonyl species can be generated. These can lead to side reactions, most notably the sulfonation of the tryptophan indole (B1671886) ring. The addition of scavengers to the cleavage cocktail is therefore essential not only to trap tert-butyl cations from Boc deprotection but also to quench these reactive species from the Mtr group.
Effective scavengers for Mtr deprotection include:
Thioanisole: Helps to scavenge the sulfonyl groups and can accelerate the deprotection by TFA. peptide.compeptide.com
Phenol (B47542): Often used in cleavage cocktails like Reagent K to minimize side reactions. acs.org
1,2-Ethanedithiol (EDT): A common scavenger in strong acid cleavage mixtures.
m-Cresol: Used in TMSBr-mediated deprotection protocols.
The careful selection of a scavenger or a scavenger mixture is critical to ensure the integrity of the final peptide by preventing modification of sensitive residues like tryptophan, tyrosine, and methionine. acs.orgresearchgate.net Using Fmoc-Trp(Boc)-OH during synthesis is a common strategy to protect the tryptophan residue from modification during the final cleavage and deprotection steps.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| Boc-D-Arg(Mtr)-OH | Nα-tert-butyloxycarbonyl-D-arginine(4-methoxy-2,3,6-trimethylbenzenesulfonyl) |
| Boc | tert-butyloxycarbonyl |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl |
| TFA | Trifluoroacetic Acid |
| DCM | Dichloromethane |
| TFMSA | Trifluoromethanesulfonic acid |
| TMSBr | Trimethylsilyl bromide |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |
| EDT | 1,2-Ethanedithiol |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
Kinetic Considerations in Mtr Removal
Orthogonal Deprotection Strategies
In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is fundamental. It involves using multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting others. peptide.com This allows for selective deprotection and modification at specific sites, such as the N-terminus, the C-terminus, or specific amino acid side chains, while the rest of the peptide remains protected and anchored to the resin. peptide.compeptide.com The tert-butyloxycarbonyl (Boc) group on the alpha-amine of this compound is removed by moderate acids like trifluoroacetic acid (TFA), while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) side-chain protecting group requires much stronger acidic conditions for cleavage. peptide.comorganic-chemistry.org This difference in lability forms the basis of the Boc/Bzl protection scheme, although it is not perfectly orthogonal as both groups are acid-labile. peptide.com True orthogonality is achieved when one group is acid-labile (like Boc or Mtr) and another is, for example, base-labile (like Fmoc) or removable by other specific chemical means. peptide.comorganic-chemistry.org
The Mtr group is known for its high stability towards acids compared to other sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comchempep.com This differential acid lability is a key aspect of designing deprotection strategies. While the N-terminal Boc group is readily cleaved by treatments such as 50% TFA in dichloromethane (DCM), the Mtr group remains intact under these conditions. peptide.commdpi.com
The selective removal of other, more labile protecting groups in the presence of the Mtr group is a practical application of differential cleavage. For instance, highly acid-sensitive protecting groups like Mmt (4-methoxytrityl) can be cleaved using very mild acid conditions, such as 1% TFA in DCM, which would not affect the Mtr group on an arginine residue or other standard side-chain protections like t-butyl (tBu). peptide.comresearchgate.net Similarly, protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are orthogonal to acid-labile groups. They are removed with a 2% solution of hydrazine (B178648) in N,N-dimethylformamide (DMF), leaving acid-removable groups like Boc and Mtr unaffected. peptide.com
This hierarchy of lability allows for complex peptide synthesis, including the creation of branched or cyclic peptides where specific side chains must be deprotected for modification while the main peptide chain is elongated or remains anchored to the resin. peptide.com
Table 1: Orthogonal Protecting Groups and Their Cleavage Reagents
This table illustrates various protecting groups used in peptide synthesis and the specific conditions required for their removal, highlighting the principle of orthogonal deprotection.
| Protecting Group | Abbreviation | Common Application | Cleavage Condition | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | α-Amine protection | Moderate Acid (e.g., 50% TFA in DCM) peptide.com | Fmoc, Dde, Mtr, Bzl-based groups |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amine protection | Base (e.g., 20% Piperidine (B6355638) in DMF) chempep.com | Acid-labile groups (Boc, tBu, Mtr) |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Arg side chain | Strong Acid (e.g., TFA with scavengers, HF) peptide.comsigmaaldrich.com | Fmoc, Dde, Aloc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Lys/Orn side chain | 2% Hydrazine in DMF peptide.com | Acid-labile and Fmoc groups |
| 4-Methoxytrityl | Mmt | Cys/Lys/His side chain | Very Mild Acid (e.g., 1% TFA in DCM) peptide.comresearchgate.net | Mtr, tBu, Pbf |
| Allyloxycarbonyl | Aloc | Lys side chain | Pd(0) catalyst peptide.com | Acid-labile and base-labile groups |
The selective removal of the Mtr group while the peptide remains attached to the solid support is challenging due to its high acid stability. peptide.com The conditions required for Mtr cleavage, typically involving strong acids like neat TFA for extended periods, are often harsh enough to cleave the peptide from standard acid-labile resins like Wang or Merrifield resins. sigmaaldrich.compeptide.comgoogle.com Therefore, Mtr is generally not the protecting group of choice when on-resin modification of the arginine side chain is desired.
For such applications, more labile protecting groups are employed. However, if a strategy required Mtr removal on-resin, it would necessitate the use of an extremely acid-stable linker to anchor the peptide to the support. Even then, the harsh deprotection conditions could lead to the degradation of other sensitive amino acids within the sequence.
A more common and practical approach for on-resin side-chain modification involves using protecting groups that are truly orthogonal to the main synthesis chemistry. For example, in an Fmoc-based synthesis, one might use a Boc-protected lysine (B10760008). After completing the peptide backbone, the N-terminal Fmoc group can be replaced with a Boc group, and then the side-chain Fmoc group on a lysine can be selectively removed with piperidine for modification. peptide.com Similarly, the Dde or ivDde groups can be removed with hydrazine to expose a side-chain amine for labeling or cyclization, a process that is fully compatible with the presence of acid-labile groups like Mtr. peptide.com
Differential Cleavage Conditions
Considerations for Cleavage from Resin
The final step in SPPS is the cleavage of the synthesized peptide from the resin support, which is typically accompanied by the simultaneous removal of all side-chain protecting groups. When a peptide contains this compound, the Mtr group's high acid resistance dictates the cleavage conditions. peptide.com
The Mtr group is significantly less acid-labile than other arginine protecting groups like Pmc and Pbf. Consequently, its complete removal requires extended treatment with strong acids. thermofisher.com Using a standard trifluoroacetic acid (TFA)-based cleavage cocktail, deprotection of a single Mtr group can take from 3 to 7.5 hours. peptide.comthermofisher.com If a peptide contains multiple Arg(Mtr) residues, the cleavage time may need to be extended to 12 or even 24 hours to ensure complete deprotection. thermofisher.com Such prolonged exposure to strong acid can be detrimental to the quality of the final peptide, causing modification of sensitive residues like tryptophan and methionine. sigmaaldrich.com Therefore, a careful balance must be struck between achieving complete deprotection of Arg(Mtr) and minimizing acid-catalyzed side reactions. Monitoring the progress of the deprotection via HPLC is highly recommended to optimize the cleavage time. peptide.com
A major side reaction associated with the cleavage of Mtr and other sulfonyl-based protecting groups is the sulfonation of the indole ring of tryptophan residues. nih.gov This occurs when the cleaved protecting group byproducts react with the tryptophan side chain. The use of Fmoc-Trp(Boc)-OH during synthesis can effectively suppress this side reaction.
To mitigate side reactions and improve cleavage efficiency, various cleavage cocktails containing scavengers are employed. Scavengers are nucleophilic species that trap the reactive carbocations generated during the acid-mediated removal of protecting groups (like the tert-butyl cation from Boc) and byproducts from the Mtr group, preventing them from modifying the peptide. wpmucdn.comacs.org
Table 2: Common Cleavage Cocktails and Scavengers for Mtr-Containing Peptides
This table details various reagent mixtures used for the final cleavage and deprotection step, with a focus on those suitable for the acid-resistant Mtr group.
| Reagent/Cocktail | Composition | Purpose and Considerations |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A widely used, potent mixture. Thioanisole accelerates Mtr removal. EDT scavenges cations but can cause dithioketal formation on tryptophan with prolonged exposure. |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) wpmucdn.com | Recommended for peptides with Arg(Mtr). Phenol protects tryptophan and tyrosine. TIPS (triisopropylsilane) is an efficient cation scavenger. wpmucdn.com |
| TFA / Thioanisole | Varies | Thioanisole is crucial for cleaving the Mtr group but can induce modifications on sensitive amino acids if not used carefully. sigmaaldrich.comresearchgate.net |
| Phenol / TFA | 5% (w/w) Phenol in TFA peptide.com | A simpler cocktail where phenol acts as the primary scavenger. Requires long reaction times (e.g., ~7.5 hours). peptide.com |
| TMSBr Cocktail | 1M TMSBr in TFA with EDT, m-cresol, thioanisole sigmaaldrich.com | A highly efficient and rapid method. Trimethylsilyl bromide (TMSBr) can remove multiple Mtr groups in as little as 15 minutes, suppressing sulfonation byproducts even with unprotected tryptophan. sigmaaldrich.com |
In cases where complete deprotection is not achieved in the initial cleavage (e.g., after 6 hours), it is advisable to precipitate the peptide with ether, isolate it, and repeat the cleavage procedure with a fresh cocktail. For peptides synthesized on very acid-sensitive resins, it may be preferable to first cleave the peptide from the support under mild conditions and then deprotect the Arg(Mtr) group in a subsequent step in solution.
Side Reactions and Mitigation Strategies in Peptide Synthesis with Boc D Arg Mtr Oh
During Boc Deprotection
The repeated removal of the Nα-Boc (tert-butyloxycarbonyl) protecting group throughout the synthesis is typically achieved with trifluoroacetic acid (TFA). This process generates reactive tert-butyl cations that can lead to undesirable modifications of the peptide chain.
During the TFA-mediated cleavage of the Boc group, tert-butyl cations are formed. peptide.com These electrophilic carbocations can readily alkylate nucleophilic amino acid side chains present in the peptide sequence. peptide.comresearchgate.net The most susceptible residues are tryptophan (Trp), cysteine (Cys), and methionine (Met). peptide.compeptide.com
Tryptophan: The indole (B1671886) ring of tryptophan is highly nucleophilic and can be alkylated by tert-butyl cations. peptide.com
Cysteine: The thiol group of cysteine is also a prime target for alkylation. researchgate.net
Methionine: The thioether in methionine can be alkylated, which can also lead to subsequent side reactions like peptide chain fragmentation.
To prevent the alkylation of sensitive residues, scavengers are added to the deprotection cocktail. These are nucleophilic compounds that are more reactive towards the tert-butyl cations than the amino acid side chains, effectively trapping them before they can cause modifications.
The selection and optimization of scavengers are critical for minimizing side reactions. Common scavengers include:
Thioanisole (B89551): This scavenger is effective at intercepting tert-butyl cations. researchgate.net It is also known to accelerate the removal of Arg(Mtr) protecting groups in TFA.
Thiophenol: Can be used to prevent alkylation of nucleophilic substrates. organic-chemistry.org
1,2-Ethanedithiol (EDT): A highly effective scavenger for tert-butyl cations. thermofisher.com However, prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to the formation of dithioketal adducts with the tryptophan indole ring.
Trialkylsilanes (e.g., TIS, TES): These are effective and non-odorous alternatives to thiols, particularly for quenching the highly stabilized cations generated during cleavage.
Water: Often included in cleavage cocktails to act as a scavenger for tert-butyl cations. wpmucdn.com
The optimal scavenger cocktail depends on the specific peptide sequence. For instance, while EDT is a potent scavenger, its use should be carefully considered in the presence of tryptophan. A combination of scavengers is often employed to provide broad-spectrum protection. For example, a mixture of TFA, water, and a silane (B1218182) like TIS is a common starting point for many sequences.
Table 1: Common Scavengers for Boc Deprotection and Their Properties
| Scavenger | Key Function | Potential Side Reactions/Considerations |
| Thioanisole | Traps tert-butyl cations, accelerates Arg(Mtr) removal. researchgate.net | Can cause partial removal of other protecting groups like Acm on Cys. |
| 1,2-Ethanedithiol (EDT) | Highly efficient at scavenging tert-butyl cations. thermofisher.com | Can modify tryptophan residues with prolonged exposure. |
| Trialkylsilanes (TIS, TES) | Effective, non-odorous scavengers for various cations. | --- |
| Water | Scavenges tert-butyl cations. wpmucdn.com | May not be optimal for large hydrophobic cations. researchgate.net |
Alkylation of Nucleophilic Side Chains (e.g., Trp, Cys, Met)
During Mtr Deprotection
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a sulfonyl-based protecting group for the guanidino function of arginine. peptide.comnih.gov Its removal requires strong acidic conditions, typically with TFA, often for extended periods, which can lead to specific side reactions, particularly involving tryptophan. sigmaaldrich.comthermofisher.com
A significant side reaction during the deprotection of Arg(Mtr) is the sulfonation of tryptophan residues. google.com The cleavage of the Mtr group releases a sulfonyl cation, which can then electrophilically attack the indole ring of tryptophan. peptide.com This transfer of the protecting group from arginine to tryptophan is a well-documented issue. google.com The extent of this side reaction can be influenced by the spatial proximity of the arginine and tryptophan residues within the peptide sequence. google.com
To mitigate this, one common strategy is to use a Boc-protected tryptophan, Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen offers protection against sulfonation. sigmaaldrich.com
In addition to tryptophan modification, the cleavage of sulfonyl-based protecting groups like Mtr can also lead to the formation of N-sulfonated arginine residues. nih.gov This occurs when the cleaved sulfonyl moiety reattaches to a nitrogen atom of the arginine's guanidino group. nih.gov
Optimizing the deprotection conditions is crucial for minimizing side reactions during Mtr removal. This involves a careful balance of reaction time, acid strength, and the composition of the scavenger cocktail.
Reaction Time: The Mtr group is relatively acid-stable, and complete removal can require several hours, especially when multiple Arg(Mtr) residues are present. sigmaaldrich.comthermofisher.com However, prolonged reaction times increase the risk of side reactions. Monitoring the deprotection progress by HPLC is often recommended to find the optimal time. peptide.com
Scavengers: A mixture of thioanisole and thiocresol has been found to be effective in suppressing the sulfonation of arginine. nih.gov Thioanisole also helps accelerate the removal of the Mtr group. peptide.com
Alternative Reagents: For peptides with multiple Arg(Mtr) residues, where long deprotection times are necessary, alternative cleavage reagents can be beneficial. Trimethylsilyl bromide (TMSBr) in TFA has been shown to cleanly deprotect multiple Arg(Mtr) residues in a much shorter time (e.g., 15 minutes) and can suppress the formation of sulfonation byproducts.
Table 2: Strategies to Mitigate Side Reactions During Mtr Deprotection
| Side Reaction | Mitigation Strategy | Details |
| Sulfonation of Tryptophan | Use of Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) | The Boc group on the indole nitrogen protects it from electrophilic attack by the sulfonyl cation. sigmaaldrich.com |
| Formation of N-Sulfonated Arginine | Optimized scavenger cocktails | A mixture of thioanisole and thiocresol is effective at suppressing sulfonation. nih.gov |
| General Side Reactions from Prolonged Deprotection | Use of alternative deprotection reagents | TMSBr in TFA can significantly reduce the required deprotection time and minimize side reactions. |
| Monitoring of the reaction | HPLC can be used to determine the minimum time required for complete deprotection. peptide.com |
Formation of N-Sulfonated Arginine
Aggregation Issues During Synthesis
During solid-phase peptide synthesis, the growing peptide chain can fold and self-associate through intermolecular hydrogen bonds, leading to the formation of aggregates. peptide.com This phenomenon, known as aggregation, is a significant challenge as it can render the peptide chain insoluble and inaccessible for subsequent deprotection and coupling reactions. sigmaaldrich.com This results in incomplete reactions, lower yields, and the generation of deletion sequences, which are difficult to separate from the target peptide.
Aggregation is highly sequence-dependent and cannot always be predicted, though it is more common in hydrophobic sequences and those containing residues like Gln, Ser, and Thr that can form intra-chain hydrogen bonds. peptide.comsigmaaldrich.comsigmaaldrich.com While the peptide is anchored to a solid support, this self-association can cause the resin beads to shrink, physically hindering the access of reagents to the reactive sites. sigmaaldrich.com The problem is most likely to occur between the fifth and twenty-first residues of the growing chain. peptide.com
A variety of strategies have been developed to disrupt the secondary structures that cause aggregation, thereby improving the solvation of the peptide-resin complex and enhancing synthetic efficiency. sigmaaldrich.com These methods range from modifying reaction conditions to incorporating structure-breaking elements into the peptide backbone.
One of the most effective approaches is the use of backbone protection, where a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) is placed on the amide nitrogen. peptide.comnih.gov This physically prevents the formation of hydrogen bonds responsible for aggregation. peptide.com Similarly, the incorporation of pseudoproline dipeptides temporarily introduces a kink in the peptide chain, disrupting secondary structures. peptide.comsigmaaldrich.com
Other common strategies involve optimizing the synthesis environment. This can include switching to more polar, aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), which are better at solvating the peptide chain. peptide.com Adding chaotropic salts, sonicating the reaction mixture, or increasing the coupling temperature can also help break up aggregates. peptide.com From the outset, choosing a low-loading resin or a support with polyethylene (B3416737) glycol (PEG) grafts can reduce the density of peptide chains, minimizing their interaction. peptide.comrsc.org In Boc-based synthesis, employing in situ neutralization protocols is particularly beneficial as it minimizes the time the peptide exists in its neutral, aggregation-prone state. peptide.compeptide.compeptide.com
The following table summarizes key strategies to combat aggregation during SPPS:
| Strategy Category | Specific Method | Mechanism of Action | Citation |
| Solvent/Additives | Switch to NMP or add DMSO to the solvent. | Improves solvation of the peptide-resin complex. | peptide.com |
| Add chaotropic salts (e.g., CuLi, NaClO₄, KSCN). | Disrupts hydrogen bonding. | peptide.comsigmaaldrich.com | |
| Use "Magic Mixture" (DCM/DMF/NMP with Triton X100 and ethylene (B1197577) carbonate). | Enhances solvation and disrupts aggregation. | peptide.comsigmaaldrich.com | |
| Synthesis Protocol | Couple at a higher temperature. | Provides energy to break up aggregates. | peptide.com |
| Use in situ neutralization protocols. | Minimizes the time the peptide is in the neutral, aggregation-prone state. | peptide.compeptide.com | |
| Utilize microwave irradiation. | Accelerates reactions and can disrupt aggregates. | peptide.com | |
| Resin Modification | Use low-substitution resin. | Decreases the density of peptide chains, reducing intermolecular interactions. | peptide.comrsc.org |
| Use a different resin type (e.g., TentaGel, PEGA). | PEG-based resins improve solvation of the peptide-resin matrix. | peptide.comsigmaaldrich.com | |
| Backbone Modification | Incorporate backbone-protecting groups (Hmb, Dmb). | Prevents hydrogen bonding at the amide backbone. | peptide.comnih.gov |
| Incorporate pseudoproline or Dmb dipeptides. | Introduces a "kink" that disrupts secondary structure formation. | peptide.comsigmaaldrich.com | |
| Physical Methods | Sonicate the reaction mixture. | Uses mechanical energy to break apart aggregated chains. | peptide.com |
Racemization Control
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction in peptide synthesis. It can occur during the activation step of a coupling reaction, proceeding through the formation of a planar 5(4H)-oxazolone intermediate. slideshare.netslideshare.net This leads to the incorporation of the D-isomer of an L-amino acid (or vice-versa), resulting in diastereomeric impurities that are often difficult to separate from the desired peptide.
Certain amino acids, such as cysteine and histidine, are particularly susceptible to racemization. peptide.combzchemicals.com In the case of histidine, the free imidazole (B134444) side chain can catalyze the epimerization process. bzchemicals.com While urethane-based protecting groups like Boc are designed to suppress racemization, the risk is not entirely eliminated, especially under certain coupling conditions or with prolonged activation times. nih.gov
Controlling racemization is essential for producing a chirally pure peptide. Several methods have been established to minimize its occurrence during both the coupling and deprotection phases of Boc-SPPS.
The most common strategy during coupling is the addition of auxiliary nucleophiles, often referred to as racemization suppressants. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are added to the activation mixture. peptide.com They react with the activated amino acid to form an active ester that is less prone to cyclize into the problematic oxazolone (B7731731) intermediate. peptide.com
The choice of coupling reagent and reaction conditions also plays a significant role. For instance, avoiding excessive pre-activation times and elevated temperatures can significantly reduce the extent of racemization. nih.govgoogle.com For amino acids that are highly prone to racemization like cysteine, using carbodiimide (B86325) activation methods can be beneficial. nih.gov When synthesizing peptide fragments, it is strategic to choose fragments with a C-terminal glycine (B1666218) or proline, as these residues are not chiral or are sterically hindered from forming the oxazolone, respectively, thus preventing racemization at that position. polypeptide.com
The following table outlines common approaches to minimize racemization:
| Strategy | Description | Mechanism | Citation |
| Use of Additives | Add HOBt, 6-Cl-HOBt, or HOAt to the coupling reaction. | Forms an active ester intermediate that is less prone to oxazolone formation, thus suppressing racemization. | peptide.com |
| Coupling Conditions | Avoid high temperatures and long pre-activation times. | Reduces the rate of epimerization. | nih.govgoogle.com |
| Reagent Selection | Choose appropriate coupling reagents (e.g., carbodiimides for Cys). | Certain reagents are inherently less likely to promote racemization. | nih.gov |
| Side-Chain Protection | Protect the imidazole nitrogen of histidine (e.g., with Bom or Dnp). | Blocks the side chain's ability to catalyze the racemization process. | peptide.combzchemicals.com |
| Fragment Selection | Use fragments with C-terminal Glycine or Proline in segment condensation. | These amino acids are resistant to racemization at the C-terminal position. | polypeptide.com |
| Anchoring Method | Esterify the first Boc-amino acid to the resin via its cesium salt. | Provides a racemization-free method for attaching the first residue to Merrifield resin. | chempep.com |
Other Common Side Reactions in Boc SPPS
Beyond aggregation and racemization, several other side reactions can occur during Boc-based solid-phase peptide synthesis. These are often dependent on the specific amino acid sequence, the protecting groups used, and the reaction conditions for deprotection and cleavage.
One well-known side reaction is diketopiperazine formation , which occurs at the dipeptide stage. peptide.com After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly prevalent when proline is one of the first two residues. This side reaction can be suppressed by using in situ neutralization protocols, which minimize the time the free amine is available for intramolecular cyclization. peptide.com
Aspartimide formation is another common issue, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com The side-chain carboxyl group can attack the backbone amide bond under either acidic or basic conditions, forming a five-membered succinimide (B58015) ring. This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. In Boc synthesis, this can be significantly reduced by using a cyclohexyl ester (OcHex) for the side-chain protection of aspartic acid instead of the more common benzyl (B1604629) ester. peptide.com
During the final acidolytic cleavage step, typically with strong acids like hydrogen fluoride (B91410) (HF), the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group on the arginine side chain can be cleaved and subsequently migrate to the indole ring of a tryptophan residue . This transfer can be prevented by including effective scavengers in the cleavage cocktail or by using a Boc-protected tryptophan derivative, Fmoc-Trp(Boc)-OH, which shields the indole ring from electrophilic attack. peptide.com
Furthermore, alkylation of sensitive residues like methionine, cysteine, and tryptophan is a risk during the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc group removal. peptide.comchempep.com The tert-butyl carbocation generated during deprotection is a reactive electrophile that can modify these nucleophilic side chains. This is effectively managed by adding scavengers, such as dithioethane, to the deprotection solution. peptide.com
The table below details these and other side reactions encountered in Boc SPPS:
| Side Reaction | Description | Common Cause / Sequence | Mitigation Strategy | Citation |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the support. | Occurs at the dipeptide stage, especially with Pro or other sterically unhindered residues in the second position. | Use in situ neutralization protocols; couple the third amino acid as part of a dipeptide unit. | peptide.com |
| Aspartimide Formation | Cyclization involving the Asp side chain, leading to α/β peptide mixtures and piperidide adducts. | Prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences. | Use Boc-Asp(OcHex)-OH instead of Boc-Asp(OBzl)-OH. | peptide.com |
| Sulfonyl Group Transfer | Migration of the Arg(Mtr) protecting group to the Trp indole ring during cleavage. | Presence of both Arg(Mtr) and Trp in the sequence. | Use scavengers in the cleavage cocktail; use Boc-protected Trp. | peptide.com |
| Pyroglutamate Formation | Cyclization of an N-terminal Gln or Glu residue to form a pyroglutamyl residue. | N-terminal Gln or Glu exposed to acidic or coupling conditions. | Couple the N-terminal Gln/Glu with pre-activated ester and base just before coupling. | peptide.com |
| Alkylation of Side Chains | Modification of nucleophilic side chains (Trp, Met, Cys) by carbocations. | Generated from the cleavage of Boc or other t-butyl-based protecting groups. | Add scavengers (e.g., dithioethane, thioanisole) to the TFA deprotection solution. | peptide.comchempep.com |
| Acetylation of Arginine | Unwanted acetylation of the Arg(NO₂) side chain. | Occurs during resin capping steps using acetic anhydride (B1165640) (Ac₂O). | Model studies show Arg(NO₂) is modified by Ac₂O/Et₃N but stable to Ac-Im. | nih.gov |
Advanced Research Topics and Future Directions
Development of More Labile Arginine Protecting Groups
The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was a significant development over earlier protecting groups like tosyl (Tos), offering lability in trifluoroacetic acid (TFA) without requiring hazardous reagents like anhydrous HF. mdpi.comnih.gov However, the Mtr group is known for its high acid stability, often requiring prolonged treatment with strong acid for complete removal, which can be detrimental to sensitive peptides. thieme-connect.desigmaaldrich.com Cleavage can take several hours, and peptides with multiple Arg(Mtr) residues are particularly challenging to deprotect fully. thieme-connect.dethermofisher.com This has driven the development of more acid-labile sulfonyl-based protecting groups to improve the efficiency and yield of peptide synthesis.
To overcome the limitations of the Mtr group, subsequent research led to the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups. nih.govug.edu.pl These groups are structurally related to Mtr but exhibit greater acid lability, allowing for faster deprotection under milder TFA conditions. nih.govresearchgate.net The Pbf group, with its five-membered furan (B31954) ring, is generally more readily cleaved than the Pmc group, which contains a six-membered chroman ring. mdpi.comnih.gov
More recently, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been introduced as an even more acid-labile alternative. nih.govub.edu Research has shown that the MIS group can be completely cleaved in significantly shorter times and with lower concentrations of TFA compared to Pbf. ub.eduresearchgate.net This enhanced lability is particularly advantageous for synthesizing peptides containing multiple arginine residues or other acid-sensitive moieties. ub.eduresearchgate.net
| Protecting Group | Structure Basis | Relative Acid Lability | Typical Cleavage Conditions | Key Findings |
| Mtr | Trimethyl-anisole sulfonyl | Lowest | Prolonged TFA treatment (e.g., >3-7 hours); TMSBr for difficult cases. thermofisher.compeptide.compeptide.com | Too stable for many applications, especially with multiple Arg residues. thieme-connect.desigmaaldrich.com |
| Pmc | Pentamethyl-chroman sulfonyl | Higher than Mtr | 1-2 hours in standard TFA cocktails. nih.gov | A major improvement over Mtr, widely used in Fmoc synthesis. ug.edu.pl |
| Pbf | Pentamethyl-dihydrobenzofuran sulfonyl | Higher than Pmc | Slightly faster cleavage than Pmc, typically complete within 1-2 hours. nih.govnih.gov | Currently one of the most common Arg protecting groups in Fmoc/tBu strategy. nih.govub.edu |
| MIS | Dimethyl-indole sulfonyl | Highest | Complete cleavage in 30 min with 1:1 TFA/DCM, versus only 4% cleavage for Pbf under the same conditions. nih.govub.edu | The most acid-labile sulfonyl group, ideal for acid-sensitive peptides. ub.eduresearchgate.net |
Novel Cleavage Methodologies and Reagents
The challenges associated with removing the Mtr group, particularly its slow cleavage rate with standard TFA cocktails, have prompted research into alternative deprotection strategies. These novel methods aim to achieve faster, cleaner, and more efficient removal of the Mtr group, thereby minimizing potential side reactions.
Research into lanthanide-mediated cleavage has revealed its utility not for the Mtr group itself, but as a novel orthogonal strategy for cleaving peptides from a solid support. nih.govnih.gov Lanthanide(III) ions have been shown to efficiently catalyze the hydrolysis of phosphate-based linkers in neutral aqueous solutions. nih.govnih.govmdpi.com This allows the peptide to be released from the resin while all acid-labile side-chain protecting groups, including Mtr, remain intact. mdpi.com For example, a model peptide, CBZ-Gly-Gly-Arg(Mtr)-OH, was successfully synthesized on a phosphorylated support and cleaved using lanthanide ions, yielding the fully protected peptide. mdpi.com This methodology is valuable for the synthesis of protected peptide fragments intended for subsequent fragment condensation, expanding the toolkit for complex peptide assembly. brieflands.com
For syntheses where the Mtr group must be removed, more vigorous acidic reagents provide an alternative to prolonged TFA treatment. Trimethylsilyl bromide (TMSBr) in TFA, often with thioanisole (B89551) as a scavenger, is a potent reagent for this purpose. thieme-connect.dethermofisher.com It is significantly more effective than TFA alone for removing stubborn protecting groups like Mtr. thermofisher.compeptide2.com Studies have shown that TMSBr can cleanly deprotect peptides containing up to four Arg(Mtr) residues in as little as 15 minutes at 0°C. sigmaaldrich.com This rapid cleavage minimizes the degradation of the peptide and suppresses side reactions, such as the sulfonation of tryptophan, which can occur during long exposure to standard TFA cocktails. sigmaaldrich.commassey.ac.nz
Lanthanide-Mediated Cleavage
Peptidomimetic and Modified Peptide Synthesis Utilizing Boc-D-Arg(Mtr)-OH
The incorporation of non-standard amino acids is a key strategy in the design of peptidomimetics with enhanced stability, altered conformation, and novel biological activities. This compound is a crucial reagent in this field, enabling the site-specific insertion of a D-arginine residue, which can profoundly impact a peptide's structure and function.
The use of D-amino acids, such as D-arginine introduced via this compound, is a common tactic to increase the resistance of peptides to enzymatic degradation by proteases, thereby extending their in vivo half-life. The altered stereochemistry at a single position can also enforce specific secondary structures or disrupt native conformations, which is useful for probing peptide-receptor interactions.
The synthesis of leuprolide, a gonadotropin-releasing hormone (GnRH) analog containing a D-leucine residue, exemplifies the integration of D-amino acids in therapeutic peptides. google.com In laboratory syntheses of such complex peptides, building blocks like Boc-Arg(Mtr)-OH are utilized in stepwise solution-phase or solid-phase strategies alongside other protected D-amino acids and unnatural amino acids. google.com The principles demonstrated in these syntheses are directly applicable to the use of this compound for creating peptides with D-arginine. The Boc/Bzl protection scheme, while older than the Fmoc-based strategy, remains relevant for the synthesis of particular peptide sequences and peptidomimetics where the specific properties of building blocks like this compound are required. google.comgoogle.comnih.gov
Green Chemistry Approaches in Peptide Synthesis
The principles of green chemistry are increasingly influencing the field of peptide synthesis, aiming to reduce the environmental impact of these chemical processes. A significant focus has been on minimizing the use of hazardous organic solvents, which are major contributors to chemical waste in traditional solid-phase peptide synthesis (SPPS). rsc.org The Boc (tert-butoxycarbonyl) strategy, which includes the use of this compound, is recognized for its potential in greener synthesis protocols. researchgate.net A key advantage of the Boc strategy is that the deprotection step generates only gaseous byproducts, which simplifies purification and reduces waste. researchgate.net
A noteworthy advancement in this area is the development of water-based SPPS. csic.es Researchers have explored using water as a solvent, which is considered the greenest alternative to conventional organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). rsc.orgresearchgate.net One innovative approach involves the use of water-dispersible nanoparticles of Boc-protected amino acids. researchgate.net This technique allows for efficient peptide synthesis in an aqueous medium, often assisted by microwave irradiation to accelerate reaction rates. researchgate.net For instance, studies have demonstrated the successful synthesis of peptides like Leu-Enkephalin in water using Boc-amino acid nanoparticles, achieving high yields. rsc.orgcsic.es
The compatibility of Boc-protected amino acids, including arginine derivatives, with aqueous conditions is a subject of ongoing research. rsc.org While the Boc group is less hydrophobic than the Fmoc group, enhancing solubility in aqueous media, the hydrophobicity of the side-chain protecting group, such as the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group on this compound, also plays a crucial role. rsc.org The Mtr group is known for its acid lability, typically requiring strong acids for removal, which presents a challenge for fully green protocols. peptide.com However, its stability under certain conditions allows for its use in specific green chemistry applications. oup.com
Microwave-assisted synthesis in neat water has emerged as a promising green methodology, compatible with both Boc and Fmoc strategies. researchgate.net This method offers several advantages, including the use of smaller quantities of reactants, shorter reaction times, and high product purity, all while avoiding toxic organic solvents. researchgate.net The development of novel cleavage reagents and conditions that are more environmentally benign is another critical area of research for advancing green peptide synthesis utilizing Boc-protected amino acids. massey.ac.nz
Computational Studies and Mechanistic Insights
Computational studies and the investigation of mechanistic details provide a deeper understanding of the role and behavior of this compound in peptide synthesis. These theoretical approaches complement experimental work by predicting conformations, reaction pathways, and the influence of protecting groups on peptide structure and reactivity.
Molecular dynamics simulations and NMR studies have been employed to investigate the conformational properties of peptides containing arginine residues. core.ac.uk While specific computational studies focusing solely on this compound are not extensively documented in publicly available literature, the principles from studies on similar arginine derivatives like Fmoc-Arg(Mtr)-OH can be extrapolated. The Mtr protecting group on the arginine side chain influences the local conformation of the peptide backbone. core.ac.uk Understanding these conformational preferences is crucial for designing peptides with specific secondary structures, such as beta-hairpins, where arginine residues can play a key role in stabilizing turns. elte.hu
Mechanistic insights into the reactions involving Boc-protected amino acids are vital for optimizing synthesis protocols. The deprotection of the Boc group proceeds via the formation of a tert-butyl cation, which can lead to side reactions with nucleophilic amino acid residues like tryptophan and methionine. peptide.com Computational models can help in understanding the energetics of these side reactions and in designing effective scavenger strategies to prevent them.
The stability of the Mtr group under various reaction conditions is another area where mechanistic studies are valuable. It is known to be more acid-labile than some other sulfonyl-based protecting groups. peptide.com However, complete removal can be slow and may require harsh conditions, which can be investigated through computational modeling to find a balance between efficient deprotection and minimizing side reactions. For instance, the stability of arginine protecting groups like Mtr has been compared to others such as Pbf and (Boc)₂ in different solvents and under thermal stress, providing valuable data for process optimization. mdpi.com
Furthermore, computational approaches are being used to design novel organocatalysts for specific reactions. Studies on the use of arginine itself as an organocatalyst provide insights into the mechanistic role of the guanidinium (B1211019) group in promoting chemical transformations. mdpi.comresearchgate.net These fundamental studies can inform the development of new synthetic methodologies where the reactivity of the arginine side chain is harnessed, even while protected.
Q & A
Q. How can systematic reviews on this compound applications avoid bias?
- Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound" AND "peptide synthesis") across PubMed, SciFinder, and Web of Science.
- Screening : Follow PRISMA guidelines to exclude non-peer-reviewed sources.
- Synthesis : Use meta-analysis for quantitative data; thematic analysis for qualitative trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
